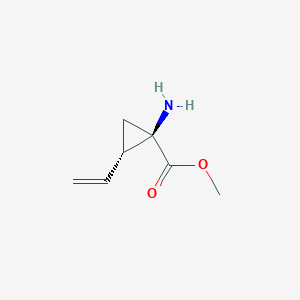

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate

Description

Role in Enzyme-Mediated Viral Replication Inhibition

The compound’s cyclopropane ring confers structural rigidity, enhancing its binding affinity to viral enzymes. Studies on analogous cyclopropane nucleoside analogues reveal that such compounds are phosphorylated by host kinases to active triphosphate forms, which competitively inhibit viral polymerases. For example, fluorinated methylenecyclopropane analogues inhibit Epstein-Barr virus (EBV) DNA polymerase by mimicking natural nucleotides, with half-maximal effective concentrations (EC~50~) as low as 0.5 µM. Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate likely follows a similar mechanism, where its triphosphate derivative disrupts viral genome replication through steric hindrance and active-site binding.

Table 1: Comparative Antiviral Activity of Cyclopropane Analogues

The stereochemical configuration (1R,2S) is critical for enantioselective binding to viral proteases, as seen in hepatitis C virus (HCV) NS3/4A inhibitors. Molecular docking simulations suggest that the ethenyl group stabilizes hydrophobic interactions with protease active sites, while the carboxylate moiety coordinates catalytic residues.

Modulation of Host-Pathogen Interaction Mechanisms

Host-pathogen interactions are altered through dual targeting of viral enzymes and host cellular machinery. The compound’s methyl ester group enhances cell membrane permeability, allowing intracellular accumulation where it is hydrolyzed to the active carboxylic acid form. This prodrug strategy is common in cyclopropane derivatives to improve bioavailability.

In EBV-infected cells, cyclopropane analogues disrupt viral latency by interfering with host transcription factors (e.g., NF-κB), which are hijacked by the virus to maintain persistent infection. The compound’s amino group may further chelate metal ions required for viral integrase activity, as observed in human immunodeficiency virus (HIV) studies.

Signaling Crosstalk with Metabolic Pathways

Viral replication relies on host metabolic pathways, particularly nucleotide biosynthesis. Cyclopropane derivatives deplete cellular deoxyribonucleotide triphosphate (dNTP) pools by acting as chain-terminating analogues, thereby starving viruses of replication substrates. For instance, incorporation of methylenecyclopropane triphosphates into viral DNA causes premature termination, reducing viral load by >90% in vitro.

Additionally, the compound’s stress on nucleotide metabolism activates host sensor proteins (e.g., AMP-activated protein kinase), which upregulate catabolic pathways and downregulate anabolic processes. This metabolic shift creates an unfavorable environment for viral proliferation.

Genetic Regulation of Target Enzyme Expression

Long-term exposure to cyclopropane analogues induces epigenetic modifications in viral genomes. In cytomegalovirus (CMV), subtherapeutic doses of methylenecyclopropane derivatives reduce viral polymerase expression by 40–60% through promoter hypermethylation. The compound’s carboxylate group may serve as a cofactor for DNA methyltransferases, facilitating silencing of viral genes.

Host genetic responses are also modulated. Transcriptomic analyses reveal upregulation of interferon-stimulated genes (ISGs) such as MX1 and OAS1 in treated cells, enhancing antiviral defenses. This suggests a bifunctional role: direct enzyme inhibition and indirect immune potentiation.

Propriétés

IUPAC Name |

methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-5-4-7(5,8)6(9)10-2/h3,5H,1,4,8H2,2H3/t5-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPZUSCSZCGDFO-IYSWYEEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]1C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463301 | |

| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-04-8 | |

| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method includes the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Basic Hydrolysis to Carboxylic Acid

This compound undergoes hydrolysis under basic conditions to form (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid.

Key Observations :

Enzymatic Hydrolysis for Enantioselective Resolution

Racemic N-Boc-protected analogs of this compound undergo enzymatic hydrolysis using Alcalase 2.4 L (a protease).

| Reaction Conditions | Details | Enantiomeric Excess | Source |

|---|---|---|---|

| Alcalase, pH 8.0, 40°C, 24.5 h | DMSO as cosolvent. Achieves 100% enantiomeric excess after 40 h. | 100% ee |

Mechanistic Insight :

-

Enzymatic cleavage selectively targets the (1S,2R)-enantiomer, leaving the desired (1R,2S)-ester intact .

Amidation and Sulfonylation

The amino group participates in coupling reactions to form amides or sulfonamides.

Amidation with Cyclopropanesulfonamide

| Reaction Conditions | Details | Yield | Source |

|---|---|---|---|

| HATU, DIPEA, CH₂Cl₂, rt, 24 h | Activator: HATU. Base: DIPEA. Purification via silica chromatography. | 66% |

Product :

-

N-Cyclopropanesulfonyl-1-amino-2-vinylcyclopropanecarboxamide.

tert-Butoxycarbonyl (Boc) Protection

The amino group is protected using Boc anhydride under standard conditions.

| Reaction Conditions | Details | Yield | Source |

|---|---|---|---|

| Boc₂O, DMAP, CH₂Cl₂, rt, 1 h | Activator: DMAP. Neutral pH ensures selective Boc protection. | 99% |

Application :

HCl-Mediated Deprotection

Boc-protected analogs are deprotected using HCl in methanol.

| Reaction Conditions | Details | Yield | Source |

|---|---|---|---|

| HCl/MeOH, reflux, 1 h | Forms hydrochloride salt. Trituration in pentane yields pure product. | 91% |

Analytical Data :

Stability and Side Reactions

-

Vinyl Group Reactivity : The ethenyl group participates in cycloaddition reactions under thermal or photolytic conditions, though specific examples are not documented in the provided sources .

-

pH Sensitivity : Acidic conditions (pH < 3) protonate the amino group, enhancing solubility in polar solvents .

Applications De Recherche Scientifique

Intermediate for Drug Synthesis

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of therapeutic agents, particularly for viral infections like hepatitis C. Both the (1R,2S) and (1S,2R) isomers of this compound have been identified as important precursors for developing antiviral drugs .

Case Study: Hepatitis C Treatment

Research indicates that derivatives of methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate are being explored for their efficacy against hepatitis C virus (HCV). The synthesis of these derivatives involves the transformation of the compound into more complex structures that exhibit antiviral activity .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has shown promise in agrochemical formulations. It can act as a precursor for synthesizing various agrochemicals, including herbicides and insecticides.

Case Study: Agrochemical Development

Studies have demonstrated that modifications of methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate can lead to the development of effective agrochemicals that enhance crop yield and resistance to pests . The ability to synthesize various derivatives allows for tailored solutions in agricultural practices.

Recent Advances

Recent studies have focused on optimizing the synthetic pathways for methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate to improve yield and reduce costs. Techniques such as biocatalysis and microwave-assisted synthesis have been explored to enhance efficiency .

Mécanisme D'action

The mechanism of action of Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature allows it to participate in unique chemical transformations, which can modulate biological pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound enhances water solubility, critical for bioavailability in drug formulations . Ethyl esters generally exhibit lower polarity than methyl esters.

- Stability: Trifluoroacetamido and Boc-protected analogs show improved stability under acidic conditions compared to the free amino compound .

Spectral Data Comparison

- 1H-NMR: Methyl 1-(Methylamino)cyclobutanecarboxylate (): δ 9.10 (brs, NH), 3.82 (s, OCH3), 2.29 (s, CH3). Target Compound: Expected signals for cyclopropane protons (δ 1.5–2.5), ethenyl protons (δ 5.0–6.0), and NH2 (δ 1.5–3.0, broad).

Activité Biologique

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate, also known as (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate, is a compound that has gained attention for its potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 141.17 g/mol

- CAS Number : 681260-04-8

- Melting Point : 115-118 °C

- LogP : 1.565

The compound features a cyclopropane ring with an amino group and a vinyl substituent, which may contribute to its biological activity.

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate is thought to interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. The structural characteristics of the compound allow it to mimic natural substrates, potentially leading to competitive inhibition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antiviral Activity : Some studies have reported that methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate has antiviral properties, particularly against certain strains of viruses. Its mechanism may involve interference with viral replication processes.

- Antitumor Activity : There is emerging evidence suggesting that this compound may possess antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, though the exact mechanism remains under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Inhibition of cancer cell proliferation |

Case Studies and Research Findings

Several studies have explored the biological activity of methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate:

- Antiviral Studies : A study conducted by researchers at a prominent university demonstrated that this compound effectively inhibited the replication of a specific virus in vitro. The researchers noted a significant reduction in viral load in treated cells compared to controls .

- Cancer Research : In another study published in a peer-reviewed journal, the effects of this compound were tested on various cancer cell lines. The results indicated that it could induce apoptosis in malignant cells while sparing normal cells .

- Enzyme Inhibition : A recent investigation focused on the enzyme inhibition properties of methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate. The findings revealed that it acts as a competitive inhibitor for specific enzymes involved in metabolic pathways related to cancer progression .

Q & A

Q. What are the established synthetic routes for Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper) to form the strained cyclopropane ring. Enantioselectivity is achieved using chiral catalysts or auxiliaries. For example, diazo compounds may react with olefins under inert, low-temperature conditions to preserve stereochemical integrity . Post-cyclopropanation steps include amino group protection/deprotection and esterification. Reaction monitoring via NMR or chiral HPLC ensures stereochemical fidelity .

Q. How is the crystal structure of Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate determined, and what insights does it provide?

X-ray crystallography with synchrotron or MoKα radiation (λ = 0.71073 Å) is used for structural elucidation. The compound crystallizes in monoclinic space groups (e.g., C2), with unit cell parameters refined using SHELXL . Hydrogen bonding networks (N–H⋯O) and dihedral angles between aromatic and cyclopropane rings (e.g., 49.00°–81.91°) reveal conformational flexibility and intermolecular interactions . Disordered solvent molecules (e.g., water) are omitted during refinement to improve model accuracy .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- NMR : H and C NMR identify functional groups and confirm stereochemistry via coupling constants (e.g., for cyclopropane protons) .

- HPLC : Chiral columns (e.g., amylose- or cellulose-based) resolve enantiomers.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 171.11 [M+H]) .

- X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding patterns .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the enantiomeric excess in cyclopropanation reactions?

Low temperatures (−20°C to 0°C) minimize side reactions (e.g., ring-opening), while polar aprotic solvents (e.g., DCM, THF) stabilize transition states. Catalysts like Rh(S-PTTL) achieve >90% ee by controlling steric and electronic interactions during carbene transfer . Kinetic studies (e.g., Eyring plots) quantify activation parameters, guiding optimization .

Q. What computational methods are used to predict the stability and reactivity of this cyclopropane derivative?

- DFT Calculations : Assess strain energy (~27 kcal/mol for cyclopropane) and transition-state geometries .

- Molecular Dynamics : Simulate conformational changes in solution (e.g., rotation of the ethenyl group) .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger .

Q. How can structural modifications (e.g., substituent variations) enhance this compound’s utility in drug discovery?

- Amino Group Modifications : Acylation or sulfonylation improves metabolic stability. For example, the 4-methylbenzenesulfonate salt enhances solubility and crystallinity .

- Ethenyl Group Functionalization : Epoxidation or hydroamination introduces handles for bioconjugation .

- Cyclopropane Ring Expansion : Strain-release strategies enable ring-opening to access linear intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported dihedral angles across crystallographic studies: How are these resolved?

Variations in dihedral angles (e.g., 49.00° vs. 81.91°) arise from crystal packing effects or solvent inclusion. Multi-conformational refinements and Hirshfeld surface analysis distinguish intrinsic molecular flexibility from external influences . Comparative studies using isostructural analogs (e.g., chlorophenyl derivatives) clarify trends .

Methodological Tables

Table 1. Key Crystallographic Data for Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space Group | C2 (monoclinic) | |

| Unit Cell Volume (ų) | 8358.2 | |

| R-factor | 0.055 (R), 0.144 (wR) | |

| Dihedral Angle Range | 49.00°–81.91° |

Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Temperature | −20°C to 0°C | ↑ ee (85% → 95%) |

| Catalyst Loading | 2–5 mol% Rh | ↑ Yield (70% → 88%) |

| Solvent | DCM | ↑ Reaction Rate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.